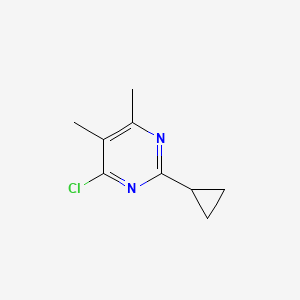![molecular formula C13H14N2O3S B1453805 6-氧代-1-{[2-(丙-2-基)-1,3-噻唑-4-基]甲基}-1,6-二氢吡啶-3-羧酸 CAS No. 1282763-59-0](/img/structure/B1453805.png)
6-氧代-1-{[2-(丙-2-基)-1,3-噻唑-4-基]甲基}-1,6-二氢吡啶-3-羧酸
描述
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
基质金属蛋白酶 (MMP) 的抑制
基质金属蛋白酶 (MMP) 是在细胞外基质成分降解中起关键作用的酶。 它们与多种生理过程有关,例如伤口愈合、血管生成以及癌症和关节炎等病理状况 。 该化合物的衍生物已被合成并评估了其对 MMP 的抑制作用,特别是对 MMP-13 的抑制作用,MMP-13 参与了乳腺癌、骨关节炎和类风湿性关节炎等疾病中细胞外基质的降解 。选择性抑制 MMP-13 可在治疗这些疾病方面具有治疗应用价值。
抗菌潜力
含有噻唑基部分的化合物因其抗菌特性而闻名。“6-氧代-1-{[2-(丙-2-基)-1,3-噻唑-4-基]甲基}-1,6-二氢吡啶-3-羧酸”与已知的抗菌剂在结构上的相似性表明其在对抗细菌感染方面具有潜在的应用价值。 对类似化合物的研究表明其对多种细菌菌株有效,表明该化合物可能作为开发新型抗菌药物的先导结构 。
化学疗法中的治疗潜力
噻唑环是许多化疗药物的共同特征。 鉴于该化合物的结构特性,其衍生物有可能用于化学疗法,特别是在治疗 MMP 过度表达的疾病(如某些类型的癌症)中 。进一步的研究可以探索其作为化疗药物的功效和安全性。
抗炎应用
炎症是对有害刺激的生物学反应,过度炎症会导致慢性疾病。该化合物对 MMP 的抑制作用表明其也可能具有抗炎应用。 通过调节 MMP 的活性,它可能有助于治疗关节炎等炎症性疾病 。
组织重塑和伤口愈合中的作用
MMP 参与组织重塑和伤口愈合。MMP 抑制剂,如正在分析的该化合物的衍生物,可用于调节这些过程。 这在过度组织重塑的疾病(如纤维化疾病)中可能特别有益 。
神经退行性疾病治疗中的潜力
MMP 已被证明与阿尔茨海默病等神经退行性疾病的病理有关。 该化合物衍生物选择性抑制 MMP-13 的能力使其成为治疗此类疾病的候选药物,因为神经细胞外基质的降解在疾病发展中起着作用 。
骨质疏松症和骨骼健康
MMP 也参与骨吸收,这是骨质疏松症发展中的一个关键过程。 MMP 抑制剂有可能通过阻止骨基质降解和促进骨骼健康来治疗骨质疏松症 。
心血管疾病研究
MMP 有助于血管重塑,并参与心血管疾病的进展。 该化合物衍生物的潜力可以通过靶向参与血管重塑的 MMP 来作为治疗心血管疾病的治疗剂 。
作用机制
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyridine and thiazole rings have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to affect a wide range of pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. For instance, the presence of the pyridine and thiazole rings could potentially influence these properties .
Result of action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, making it a potential modulator of redox-sensitive enzymes. Additionally, the dihydropyridine ring can interact with calcium channels, potentially affecting calcium signaling pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing enzyme-substrate complexes and influencing enzyme kinetics .
Cellular Effects
The effects of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid on cellular processes are multifaceted. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of transcription factors such as NF-κB and AP-1, which play critical roles in regulating immune responses and inflammation. By modulating these pathways, the compound can alter the expression of genes involved in cytokine production, cell proliferation, and apoptosis . Additionally, its interaction with calcium channels can impact cellular calcium homeostasis, affecting processes such as muscle contraction, neurotransmitter release, and cell motility .
Molecular Mechanism
At the molecular level, 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid exerts its effects through various binding interactions and enzyme modulation. The thiazole ring can chelate metal ions, potentially inhibiting metalloenzymes involved in oxidative stress responses. The dihydropyridine ring can bind to voltage-gated calcium channels, modulating their activity and influencing calcium influx into cells. This binding can lead to the activation or inhibition of downstream signaling pathways, depending on the cellular context . Furthermore, the carboxylic acid group can interact with lysine residues in histones, potentially affecting chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo hydrolysis in acidic or basic environments. Over time, its degradation products can accumulate and potentially exert different biological effects. In in vitro studies, prolonged exposure to the compound has been associated with changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce inflammation in rodent models. At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion transporters (OATs) and organic cation transporters (OCTs) can facilitate its uptake into cells. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting sequences (MTS) can direct the compound to mitochondria, affecting mitochondrial function and energy metabolism .
属性
IUPAC Name |
6-oxo-1-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(2)12-14-10(7-19-12)6-15-5-9(13(17)18)3-4-11(15)16/h3-5,7-8H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSULXCGRVQKOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



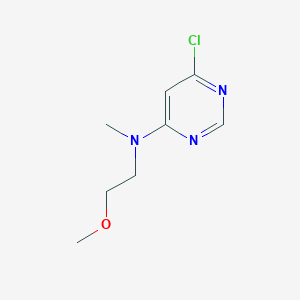


![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)
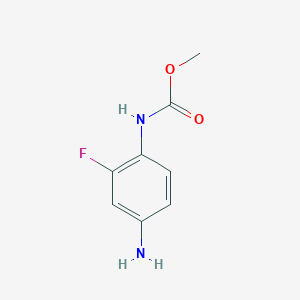

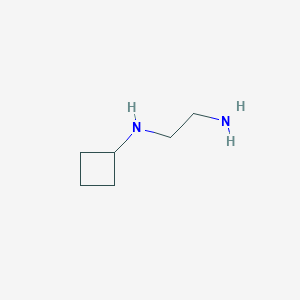
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)
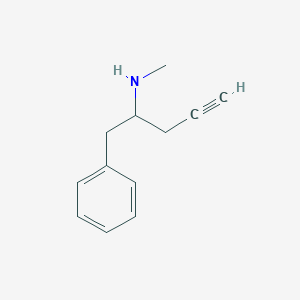

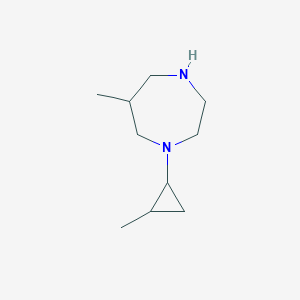
![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
